molecular formula C10H11BrN2O B11761788 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B11761788
M. Wt: 255.11 g/mol
InChI Key: ODYYDFGCYKJANM-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol (CAS 1562397-38-9) is a valuable brominated indazole derivative designed for use as a versatile heterocyclic building block in medicinal chemistry and drug discovery research . The compound features a methyl-substituted indazole core, a privileged scaffold in pharmaceutical development due to its presence in a wide array of biologically active compounds . The bromine atom at the 5-position of the indazole ring provides a key synthetic handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create novel chemical libraries . The ethanol functional group attached to the nitrogen atom offers an additional site for chemical modification, for instance through functional group interconversion, enhancing its utility in structure-activity relationship (SAR) studies . With a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol, this compound is characterized by high purity, typically 98% or greater, ensuring reliability in synthetic workflows . It is offered for sale as part of collections of Heterocyclic Building Blocks, underscoring its primary application in the synthesis of more complex molecules for research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-(5-bromo-3-methylindazol-1-yl)ethanol

InChI

InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3

InChI Key

ODYYDFGCYKJANM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)CCO

Origin of Product

United States

Preparation Methods

Bromination of 3-Methyl-1H-indazole

Bromination typically occurs at the C5 position of the indazole ring due to electronic and steric directing effects. A protocol adapted from the synthesis of 3-bromo-5-nitro-1H-indazole involves:

  • Dissolving 3-methyl-1H-indazole in dimethylformamide (DMF) under nitrogen at -5°C.

  • Slow addition of bromine (Br₂) in a 1:1.2 molar ratio relative to the indazole substrate.

  • Gradual warming to 35–40°C for 12 hours, followed by HPLC monitoring to confirm >99% conversion.

This method achieves >95% yield with minimal di-brominated byproducts, attributed to the controlled temperature and stoichiometry.

Regioselective N1-Alkylation for Ethanol Side-Chain Introduction

MethodReagentsSolventTemperatureYield (%)Regioselectivity (N1:N2)
MitsunobuPPh₃, DEAD, glycolTHF0°C → RT82–889:1
NaH/2-BromoethanolNaH, BrCH₂CH₂OHDMF60°C90–94>19:1

Microwave-Assisted and Solvent-Free Alternatives

Microwave irradiation and solvent-free conditions offer greener, faster routes:

Microwave-Enhanced Alkylation

  • Substrate : 5-Bromo-3-methyl-1H-indazole

  • Reagents : 2-Bromoethanol, K₂CO₃.

  • Conditions : Microwave, 100°C, 20 minutes.

  • Yield : 89%.

This method reduces reaction time from hours to minutes while maintaining high regioselectivity.

Solvent-Free Mechanochemical Synthesis

  • Substrate : 5-Bromo-3-methyl-1H-indazole

  • Reagents : 2-Bromoethanol, ball-milling with K₂CO₃.

  • Conditions : Room temperature, 2 hours.

  • Yield : 85%.

Mechanochemistry eliminates solvent use, aligning with sustainable chemistry principles.

Purification and Analytical Validation

Recrystallization and Activated Carbon Treatment

Crude product purification involves:

  • Dissolving the compound in 45–50% ethanol under reflux.

  • Adding activated carbon and EDTA to adsorb impurities.

  • Cooling to 5°C to precipitate pure product.

Chromatographic and Spectroscopic Analysis

  • HPLC : Confirms >99.5% purity using a C18 column (mobile phase: acetonitrile/water).

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.21 (s, 1H, indazole H4), 4.75 (t, J = 5.2 Hz, 1H, OH), and 3.85 (q, 2H, CH₂OH).

Challenges and Optimization Insights

  • Regioselectivity Control : Excess NaH (1.5 equiv) ensures complete deprotonation at N1, minimizing N2-alkylation.

  • Byproduct Mitigation : EDTA addition during recrystallization sequesters metal ions, preventing coordination-induced impurities .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are well-documented for indazole derivatives with bromine substituents, enabling the formation of biaryl compounds. For instance, 5-bromo-1H-indazole reacts with boronic acids or organotin reagents in the presence of palladium catalysts to yield biaryl derivatives .

Reaction Type Reagents/Conditions Products
Suzuki CouplingBoronic acids, Pd catalystBiaryl indazole derivatives
Stille CouplingOrganotin reagents, Pd catalystBiaryl indazole derivatives

Nucleophilic Addition Reactions

The indazole core may undergo nucleophilic addition with electrophiles. For example, indazole derivatives react with formaldehyde under acidic conditions to form methanol derivatives, as demonstrated in studies involving NH-indazoles . While the hydroxyl group in this compound could influence reactivity, analogous systems suggest potential for similar addition reactions.

Reaction Type Reagents/Conditions Products
Formaldehyde AdditionFormaldehyde, HCl aqueousMethanol derivatives (isomer mixtures)

Reduction/Oxidation Reactions

The bromine atom can be reduced to form bromide derivatives using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas over metal catalysts . Additionally, the hydroxyl group on the ethyl chain could undergo oxidation to a carbonyl group (e.g., ketone or carboxylic acid), though specific data for this compound are not available.

Reaction Type Reagents/Conditions Products
Bromine ReductionNaBH₄ or H₂/Metal catalyst5-unsubstituted indazole derivative

Key Observations and Comparative Insights

  • Positional Effects : The bromine at position 5 and methyl group at position 3 influence reactivity compared to other indazole derivatives. For example, substitution at position 5 in indazoles generally requires activating groups, but cross-coupling reactions are feasible due to the ortho/para-directing effects of the indazole ring .

  • Functional Group Interactions : The hydroxyl group may participate in esterification or ether formation, though mechanistic details remain unexplored in available literature.

  • Isomer Stability : DFT calculations for analogous indazoles indicate that substitution patterns (e.g., 1- vs. 2-substituted derivatives) affect stability, which could influence reaction outcomes .

References : ACS Publications (2022) JMChemSci (2023) Ambeed.com (2023)

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol has significant potential as a building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for:

  • Anticancer Activity : Compounds derived from this structure have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics .

Biological Studies

The compound serves as a useful probe in biological research, particularly in studying:

  • Enzyme Interactions : It can bind to active sites of enzymes, providing insights into enzymatic mechanisms and potential inhibition strategies.
  • Molecular Docking Studies : Research has demonstrated its binding affinity to targets such as DNA gyrase, which is crucial in bacterial DNA replication .

Material Science

In material science, this compound is explored for:

  • Development of Novel Materials : Its unique chemical properties allow for the creation of materials with specific electronic and optical characteristics.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several indazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant zones of inhibition, suggesting their potential as new antimicrobial agents .

Molecular Docking Analysis

Molecular docking studies have shown that the compound interacts effectively with DNA gyrase, demonstrating strong binding affinity through hydrogen bonds and hydrophobic interactions. This interaction is critical for understanding its mechanism of action against bacterial targets .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol with analogous compounds, focusing on structural features, physicochemical properties, and synthetic routes.

2-(6-Bromo-1H-indazol-1-yl)ethanol (CAS: 1354220-34-0)

  • Structural Differences : Bromine is at position 6 instead of 5, and the indazole lacks the 3-methyl group.
  • Molecular Formula : C9H9BrN2O (MW: 241.09 g/mol).
  • Key Data : Similarity score of 0.80 compared to the target compound .
  • Synthesis: Likely synthesized via alkylation of 6-bromoindazole with ethylene oxide or 2-chloroethanol.
  • Applications: Potential intermediate for brominated indazole-based drug candidates.

5-Bromo-1-(2-methoxyethyl)-1H-indazole (CAS: 58037-05-1)

  • Structural Differences : A methoxyethyl (-CH2CH2OCH3) group replaces the hydroxethyl moiety.
  • Molecular Formula : C10H11BrN2O (MW: 269.12 g/mol).
  • Key Data : Similarity score of 0.83; the methoxy group enhances lipophilicity but reduces hydrogen-bonding capacity .
  • Synthesis : Achieved via alkylation of 5-bromoindazole with 2-methoxyethyl chloride.

2-(5-Bromo-1H-indol-3-yl)ethanol (CAS: 40432-84-6)

  • Structural Differences : Indole core instead of indazole; bromine at position 5 and hydroxethyl at position 3.
  • Molecular Formula: C10H10BrNO (MW: 240.10 g/mol).
  • Key Data : Similarity score of 0.86; indole derivatives are often explored for serotonin receptor modulation .
  • Synthesis : Prepared via Friedel-Crafts alkylation or reduction of corresponding ketones .

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS: 1781588-39-3)

  • Structural Differences : Imidazole ring replaces indazole; bromine at position 5 and methyl at position 2.
  • Molecular Formula : C6H9BrN2O (MW: 205.05 g/mol).
  • Key Data : Lower molecular weight and altered heterocycle affect binding to enzymatic targets .
  • Applications : Imidazole-based compounds are common in antifungal and antiviral agents .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Bromine Position Key Substituents Similarity Score
Target Compound C10H11BrN2O 255.11 5 3-methyl, 1-hydroxethyl -
2-(6-Bromo-1H-indazol-1-yl)ethanol C9H9BrN2O 241.09 6 1-hydroxethyl 0.80
5-Bromo-1-(2-methoxyethyl)-1H-indazole C10H11BrN2O 269.12 5 1-methoxyethyl 0.83
2-(5-Bromo-1H-indol-3-yl)ethanol C10H10BrNO 240.10 5 3-hydroxethyl (indole) 0.86
2-(5-Bromo-2-methylimidazol-4-yl)ethanol C6H9BrN2O 205.05 5 2-methyl (imidazole) -

Biological Activity

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is a compound that belongs to the indazole family, characterized by its unique structural features, including a bromine atom and a hydroxyl group attached to an ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C10H10BrN2O
  • Molecular Weight : 240.10 g/mol
  • Structure : The compound features an indazole ring structure that contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the indazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of indazole can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

CompoundCOX-2 Inhibition IC50 (μM)Reference
This compoundTBD
Standard Drug (Diclofenac)0.02–0.04

In a comparative study, this compound demonstrated promising anti-inflammatory potential, with inhibition percentages comparable to established drugs like diclofenac.

2. Anticancer Activity

The indazole scaffold has been associated with various anticancer activities. Compounds similar to this compound have shown effectiveness against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Cell LineCompound Concentration (μM)% InhibitionReference
MDA-MB-231TBDTBD
HepG2TBDTBD

The exact mechanisms of action are still under investigation, but it is believed that these compounds may induce apoptosis in cancer cells through various pathways.

3. Antimicrobial Activity

Emerging studies suggest that compounds within the indazole family possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against several bacterial strains.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study conducted by El-Karim et al., several derivatives were evaluated for their anti-inflammatory activity using an edema model in rats. The results indicated that certain derivatives exhibited up to 98% inhibition of edema formation compared to controls, highlighting the potential of indazole derivatives as effective anti-inflammatory agents.

Case Study 2: Anticancer Screening

A recent study focused on the synthesis and biological evaluation of various indazole derivatives against different cancer cell lines. The findings suggested that modifications to the indazole structure significantly influenced anticancer activity, with some derivatives achieving over 70% inhibition in cell proliferation assays.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are used to introduce hydroxyl groups, as demonstrated in the synthesis of structurally similar indazole derivatives . Optimization may include:
  • Temperature control : Prolonged heating (e.g., 70–90°C) to ensure complete cyclization.
  • Solvent selection : Ethanol or PEG-400:DMF mixtures improve solubility and reaction efficiency .
  • Catalyst use : CuI accelerates click chemistry reactions (e.g., triazole formation) in PEG-based solvents .
    Table 1 : Representative reaction yields under varying conditions:
Solvent SystemCatalystTime (h)Yield (%)Source
EthanolKOH550–60
PEG-400:DMFCuI1230–50

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming the indazole core and substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the ethanol moiety (δ 3.2–4.6 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H]+ at m/z 427.0757 for brominated analogs) .
  • TLC : Use 70:30 EtOAc:hexanes to monitor reaction progress (Rf ~0.30–0.49) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Variability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 24-hour intervals.
  • Thermal Stress : Heat samples to 40–80°C for 48 hours and compare NMR spectra pre/post heating .
  • Light Exposure : Use UV-Vis spectroscopy to detect photodegradation products.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., antifungal vs. cholinesterase inhibition) may arise from:
  • Structural isomerism : Use X-ray crystallography (SHELX refinement ) to confirm regioisomer purity.
  • Assay interference : Test for false positives by adding radical scavengers (e.g., ascorbic acid) in antioxidant assays .
  • Computational modeling : Compare docking poses (e.g., AutoDock Vina) to identify binding site variations .

Q. How can X-ray crystallography be employed to determine the compound’s solid-state structure?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from ethanol or DMF to obtain single crystals.
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL is ideal for small-molecule refinement. Key parameters:
  • R-factor : Aim for <0.05.
  • Thermal displacement parameters : Ensure isotropic refinement for non-H atoms.
    Example: A related brominated imidazole derivative showed a mean C–C bond length of 1.75 Å .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites.
  • Solvent Effects : Apply the PCM model to simulate ethanol or DMF environments.
  • Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rates from UV-Vis monitoring .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs replacing Br with Cl/F and test against target enzymes (e.g., monoamine oxidase).
    Table 2 : Activity trends in analogs:
SubstituentIC50 (MAO-B, nM)Antifungal MIC (μg/mL)Source
5-Br1202.5
5-Cl955.0
  • Lipophilicity Analysis : Measure logP values (HPLC) to correlate with membrane permeability .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Methodological Answer : Anomalies may arise from:
  • Dynamic exchange : Use variable-temperature NMR (e.g., 25–80°C) to detect tautomerism in the indazole ring .
  • Residual solvents : DMF (δ 2.7–3.0 ppm) can mask signals; re-crystallize from ethanol .
  • Diastereomerism : Check for chiral centers (e.g., ethanol moiety) via CD spectroscopy or chiral HPLC .

Q. How can researchers address discrepancies between computational predictions and experimental reaction yields?

  • Methodological Answer :
  • Re-examine solvent models : Adjust COSMO-RS parameters to better match experimental conditions.
  • Side-reaction screening : Use LC-MS to detect byproducts (e.g., dehalogenation under basic conditions) .
  • Catalyst loading : Optimize CuI concentrations (e.g., 10–20 mol%) to balance efficiency vs. cost .

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